molecular formula C10H21NO B058371 4-(1-Azepanyl)-1-butanol CAS No. 114960-98-4

4-(1-Azepanyl)-1-butanol

Cat. No. B058371
M. Wt: 171.28 g/mol
InChI Key: VEZPTXHBVDZYHO-UHFFFAOYSA-N
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Description

4-(1-Azepanyl)-1-butanol, also known as 4-AB, is a synthetic compound that has been studied for its potential applications in scientific research. It is composed of an azepanyl ring attached to a butanol group and is a member of the class of compounds known as 1-azepanols. 4-AB has been the focus of a number of studies, particularly in the areas of biochemistry and physiology, due to its ability to interact with a variety of biological systems.

Scientific Research Applications

Pharmaceutical Research

  • Application Summary : Compounds like “[4-(1-Azepanyl)butyl]amine dihydrochloride” are often used in pharmaceutical research . They can serve as building blocks in the synthesis of more complex molecules for drug development .
  • Methods of Application : These compounds can be used in various chemical reactions to create new compounds with potential therapeutic effects .
  • Results or Outcomes : The specific outcomes depend on the nature of the research and the compounds synthesized .

Material Science

  • Application Summary : “4-(Azepan-1-yl)butanoic acid” is a type of azepane derivative that can be used in material science . It can be used in the synthesis of polymers or other materials .
  • Methods of Application : This compound can be incorporated into larger structures to modify their properties, such as their flexibility, durability, or reactivity .
  • Results or Outcomes : The specific results would depend on the type of material being synthesized and the desired properties .

Early Discovery Research

  • Application Summary : “[4-(1-Azepanyl)butyl]amine dihydrochloride” is provided to early discovery researchers as part of a collection of unique chemicals . It can serve as a building block in the synthesis of more complex molecules for early-stage research .
  • Methods of Application : These compounds can be used in various chemical reactions to create new compounds with potential therapeutic effects .
  • Results or Outcomes : The specific outcomes depend on the nature of the research and the compounds synthesized .

Synthesis of Complex Molecules

  • Application Summary : “[4-(1-Azepanyl)butyl]amine dihydrochloride” has a molecular weight of 243.22 and can be used in the synthesis of complex molecules .
  • Methods of Application : This compound can be incorporated into larger structures to modify their properties, such as their flexibility, durability, or reactivity .
  • Results or Outcomes : The specific results would depend on the type of material being synthesized and the desired properties .

properties

IUPAC Name

4-(azepan-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c12-10-6-5-9-11-7-3-1-2-4-8-11/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZPTXHBVDZYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586382
Record name 4-(Azepan-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Azepanyl)-1-butanol

CAS RN

114960-98-4
Record name 4-(Azepan-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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